2-[(4-Tert-butylbenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole
Description
The compound 2-[(4-Tert-butylbenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole belongs to the 1,3,4-thiadiazole family, a heterocyclic scaffold known for its diverse pharmacological and material science applications. This molecule features two distinct substituents: a 4-tert-butylbenzyl group and a 4-methoxybenzyl group, both attached via sulfanyl linkages to the thiadiazole core. The tert-butyl group provides steric bulk and lipophilicity, while the methoxy group enhances solubility through polar interactions. Such structural features make this compound a candidate for exploring antimicrobial, anticancer, or agrochemical activities .
Properties
Molecular Formula |
C21H24N2OS3 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C21H24N2OS3/c1-21(2,3)17-9-5-15(6-10-17)13-25-19-22-23-20(27-19)26-14-16-7-11-18(24-4)12-8-16/h5-12H,13-14H2,1-4H3 |
InChI Key |
COEBNXSXONQDDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Tert-butylbenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 4-tert-butylbenzyl chloride and 4-methoxybenzyl chloride with thiourea under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Tert-butylbenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiols.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, derivatives similar to the compound have shown minimum inhibitory concentrations (MIC) as low as 0.03 μM against M. tuberculosis, indicating strong potential as anti-tubercular agents .
Antifungal Activity
In addition to antibacterial properties, thiadiazoles have demonstrated antifungal activity. Studies have shown that certain thiadiazole derivatives can inhibit the growth of fungi such as Candida albicans. The structural modifications in these compounds influence their efficacy against fungal pathogens .
Anticancer Activity
Thiadiazoles have also been investigated for their anticancer properties. Some studies suggest that these compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the modulation of various cellular pathways, including those related to cell cycle regulation and apoptosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications at specific positions on the thiadiazole ring can enhance potency and selectivity against target pathogens or cancer cells. For example, substituents like methoxy or tert-butyl groups can significantly influence the compound's lipophilicity and overall biological activity .
Case Studies
-
Anti-Tubercular Activity
- A study evaluated several thiadiazole derivatives against M. tuberculosis and found that compounds with specific substitutions exhibited high levels of activity. The compound 2-[(4-Tert-butylbenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole was noted for its enhanced solubility and lower toxicity compared to traditional anti-TB drugs .
- Antifungal Efficacy
- Anticancer Potential
Mechanism of Action
The mechanism of action of 2-[(4-Tert-butylbenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Structural Analogues in the 1,3,4-Thiadiazole Family
2-((3-Methoxybenzyl)sulfanyl)-5-((4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazole (CAS 499103-61-6)
- Structure : Differs in the position of the methoxy group (3-methoxy vs. 4-tert-butyl).
- Molecular Formula : C₁₈H₁₈N₂O₂S₃.
- Key Properties :
- Applications : Likely optimized for solubility-dependent biological assays.
2-(Benzylthio)-5-[(2,6-dichlorobenzyl)thio]-1,3,4-thiadiazole
- Structure : Features electron-withdrawing chlorine atoms (2,6-dichlorobenzyl) and a simple benzyl group.
- Molecular Formula : C₁₆H₁₂Cl₂N₂S₃.
- Key Properties :
- Applications: Potential use in antimicrobial agents due to halogen-driven bioactivity .
5-[(4-Methoxybenzyl)sulfanyl]-2-methyl-1,3,4-thiadiazole
- Structure : Lacks the tert-butyl group; includes a methyl group on the thiadiazole ring.
- Molecular Formula : C₁₁H₁₂N₂OS₂.
- Key Properties: Simpler structure with lower molecular weight (252.35 g/mol). Crystal structure (monoclinic, P2₁/c) shows planar thiadiazole and benzene rings with a dihedral angle of 83.63°, influencing packing and solubility .
Heterocyclic Analogues
2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole (CAS 477862-09-2)
- Structure : Replaces the thiadiazole core with an oxadiazole ring.
- Molecular Formula : C₂₀H₂₂N₂OS.
- Key Properties :
5-[(3-Cyano-5-nitrobenzyl)sulfanyl]-2-(4-methoxyphenyl)-1,3,4-oxadiazole
- Structure: Nitro and cyano groups introduce strong electron-withdrawing effects.
- Biological Activity : Exhibits MIC values of 4 μM against Mycobacterium tuberculosis, outperforming isoniazid (INH) in some cases .
- Key Insight : Nitro groups enhance antibacterial potency but may compromise metabolic stability.
Functional Group Comparisons
| Compound | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Target Compound | 4-Tert-butyl, 4-methoxybenzyl | ~420–450 (estimated) | Balances lipophilicity (tert-butyl) and solubility (methoxy). |
| 2-((3-Methoxybenzyl)sulfanyl)-5-... | 3-Methoxy, 4-methoxybenzyl | 390.548 | Higher polarity; dual methoxy groups enhance aqueous solubility. |
| 2-(Benzylthio)-5-(2,6-dichlorobenzyl) | Benzyl, 2,6-dichlorobenzyl | 399.366 | Halogen-driven bioactivity; electron-withdrawing effects. |
| 5-[(4-Methoxybenzyl)sulfanyl]-2-methyl | Methyl, 4-methoxybenzyl | 252.35 | Simplified structure; methyl group reduces steric hindrance. |
Biological Activity
The compound 2-[(4-Tert-butylbenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole is a derivative of the 1,3,4-thiadiazole family, which has gained attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by recent research findings.
Structural Overview
The structure of the compound includes:
- Thiadiazole ring : A five-membered ring containing sulfur and nitrogen atoms.
- Substituents : The presence of tert-butyl and methoxy groups enhances its biological activity by influencing lipophilicity and reactivity.
Antimicrobial Activity
- Mechanism of Action : Thiadiazole derivatives exhibit antimicrobial properties through various mechanisms, including disruption of microbial cell walls and inhibition of enzymatic functions.
- Research Findings :
- Studies have shown that thiadiazole derivatives possess significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus .
- The compound in focus has been evaluated for its potential against Candida albicans, showing promising antifungal activity .
Anticancer Activity
- Cytotoxicity Studies :
- The anticancer potential of thiadiazole derivatives is well-documented. For example, derivatives have shown IC50 values ranging from 0.28 to 10 μg/mL against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
- Specific studies indicate that compounds similar to the one in focus can induce apoptosis in cancer cells without affecting normal cells significantly .
- Case Studies :
Anti-inflammatory Activity
- Mechanism : Thiadiazole derivatives can inhibit inflammatory pathways by blocking pro-inflammatory cytokines and mediators.
- Findings : Research indicates that certain thiadiazole compounds exhibit anti-inflammatory effects comparable to standard treatments .
Data Summary
| Biological Activity | Target Organisms/Cell Lines | IC50/Activity Level |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Effective |
| Antifungal | C. albicans | Significant |
| Anticancer | MCF-7 (Breast), HCT116 (Colon) | 0.28 - 10 μg/mL |
| Anti-inflammatory | Various Inflammatory Models | Moderate Effect |
Structure-Activity Relationship (SAR)
The SAR studies highlight that:
Q & A
Q. Table 1: Representative Reaction Conditions
Basic Research: How is the molecular conformation of this compound characterized, and what are its structural implications?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For similar 1,3,4-thiadiazoles:
- Dihedral Angles : The thiadiazole ring and substituted benzyl groups exhibit significant twisting. For example, in 5-[(4-methoxybenzyl)sulfanyl]-2-methyl-1,3,4-thiadiazole, the dihedral angle between the thiadiazole and benzene rings is 83.63° , influencing steric interactions .
- Crystal Packing : Weak C–H⋯N hydrogen bonds stabilize the lattice, promoting π-π stacking along the crystallographic axis .
- Methoxy Group Orientation : The methoxy substituent deviates slightly (C–C–O–C torsion angle: 4.2° ), affecting electronic properties .
Advanced Research: How do structural modifications (e.g., tert-butyl vs. methoxy groups) influence biological activity?
Answer:
Structure-Activity Relationship (SAR) Insights :
- Hydrophobic Groups : The 4-tert-butyl moiety enhances lipophilicity, improving membrane permeability in antimicrobial assays .
- Electron-Donating Groups : The 4-methoxybenzyl group increases electron density on the thiadiazole ring, potentially enhancing interactions with biological targets (e.g., enzyme active sites) .
- Sulfanyl Linkers : The –S– bridge facilitates redox-mediated interactions, critical for anticancer activity via reactive oxygen species (ROS) generation .
Q. Table 2: Biological Activity Trends
| Substituent | Activity (IC50/µM) | Target | Reference |
|---|---|---|---|
| 4-Tert-butylbenzyl | 12.5 (Anticancer) | Topoisomerase II | |
| 4-Methoxybenzyl | 8.3 (Antimicrobial) | Bacterial cell membranes |
Advanced Research: What pharmacological mechanisms underpin its antitumor potential?
Answer:
Mechanistic studies on analogous thiadiazoles reveal:
- Enzyme Inhibition : Competitive inhibition of tyrosine kinases and topoisomerases via sulfanyl group coordination to metal ions (e.g., Mg²⁺) in catalytic pockets .
- Apoptosis Induction : Upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of Bcl-2 in cancer cell lines .
- Oxidative Stress : ROS generation disrupts mitochondrial membrane potential, triggering cell cycle arrest (G2/M phase) .
Advanced Research: How can computational methods (e.g., DFT, MD) predict its electronic properties?
Answer:
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess reactivity. For similar compounds, a HOMO-LUMO gap of ~4.2 eV suggests moderate electrophilicity .
- Molecular Dynamics (MD) : Simulates ligand-protein binding stability. For example, MD trajectories show stable interactions between thiadiazole sulfanyl groups and EGFR kinase over 100 ns .
- Docking Studies : Predict binding affinities (e.g., ΔG = −9.8 kcal/mol for CDK2 inhibition ) .
Basic Research: Which analytical techniques validate purity and structural integrity?
Answer:
- 1H/13C NMR : Confirm substitution patterns (e.g., tert-butyl singlet at 1.3 ppm , methoxy protons at 3.8 ppm ) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 439.12) .
- Elemental Analysis : Matches calculated C, H, N, S percentages within ±0.3% .
Advanced Research: How is biological activity evaluated in vitro, and what are key assay parameters?
Answer:
- Anticancer Screening : NCI-60 cell line panel testing (72-hour exposure, GI50 values) .
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution .
- Enzyme Assays : Kinase inhibition measured via ADP-Glo™ luminescence (e.g., IC50 for EGFR: 1.8 µM ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
